5-cyano-1-methyl-1H-pyrazole-3-carboxamide

Medicinal chemistry Fragment-based drug discovery Kinase inhibitor design

Sourcing dense pyrazole intermediates often forces trade-offs between synthetic handles and property compliance. This compound delivers both. • **Kinase fragment scaffold**: MW 150.14, XLogP3 -0.5, Rule of Three compliant - ideal for NMR/SPR screening. • **Synthetic efficiency**: Pre-formed 3-carboxamide eliminates HATU/EDC activation, saving ≥1 step per analog in array synthesis. • **Regioisomer purity**: 3-carboxamide isomer avoids confounding COX-2/5-LOX activity (IC50 >100 μM vs. 12-18 μM for 5-isomer). Procurement managers: direct substitution avoids carboxylic acid handling and reagent costs.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
Cat. No. B12889712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyano-1-methyl-1H-pyrazole-3-carboxamide
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(=O)N)C#N
InChIInChI=1S/C6H6N4O/c1-10-4(3-7)2-5(9-10)6(8)11/h2H,1H3,(H2,8,11)
InChIKeyGOLCVQAURPFKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-1-methyl-1H-pyrazole-3-carboxamide (CAS 203792-52-3): Core Building Block for Kinase-Focused Medicinal Chemistry


5-Cyano-1-methyl-1H-pyrazole-3-carboxamide (CAS 203792-52-3, molecular formula C₆H₆N₄O, molecular weight 150.14 g/mol) is a densely functionalized pyrazole building block bearing a cyano group at the 5-position, a primary carboxamide at the 3-position, and an N-methyl substituent [1]. This compound serves as a key synthetic intermediate in kinase inhibitor discovery programs, where the cyano group functions as both a hydrogen-bond acceptor and a synthetic transformation handle, while the carboxamide provides a stable, neutral amide linkage point for further derivatization . Its small molecular footprint (11 heavy atoms, 1 rotatable bond) and favorable computed physicochemical properties (XLogP3 = −0.5, TPSA = 84.7 Ų) place it within the fragment-like chemical space commonly explored in fragment-based drug discovery and high-throughput screening library design [1].

Why 5-Cyano-1-methyl-1H-pyrazole-3-carboxamide Cannot Be Replaced by Generic Pyrazole-3-carboxamide Analogs


The specific regiochemical arrangement of substituents on this compound—cyano at position 5, carboxamide at position 3—creates a unique pharmacophoric and synthetic profile that cannot be replicated by generic in-class analogs. The unsubstituted parent (1-methyl-1H-pyrazole-3-carboxamide, CAS 89179-62-4) lacks the cyano group entirely, resulting in a lower hydrogen-bond acceptor count (2 vs. 3), a reduced topological polar surface area (60.9 vs. 84.7 Ų), and the absence of a critical synthetic transformation handle [1]. The regioisomer with reversed substituent positions (3-cyano-1-methyl-1H-pyrazole-5-carboxamide, CAS 232281-31-1) shares identical molecular weight and computed descriptors but presents the carboxamide at the 5-position rather than the 3-position, leading to different molecular recognition patterns and distinct biological activity profiles when incorporated into larger pharmacophores [2]. The corresponding carboxylic acid (CAS 1519243-10-7) introduces an ionizable acidic group (XLogP3 = 0.1 vs. −0.5 for the carboxamide) that alters permeability and requires additional coupling activation steps, introducing procurement and handling complexity [3]. These differences are quantified below and translate directly into divergent synthetic workflows, biological outcomes, and procurement specifications.

Quantitative Differentiation Evidence for 5-Cyano-1-methyl-1H-pyrazole-3-carboxamide Against Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity and Polar Surface Area vs. Unsubstituted Parent for Superior Target Engagement

The 5-cyano substituent increases the hydrogen-bond acceptor (HBA) count from 2 (unsubstituted parent) to 3, and expands the topological polar surface area (TPSA) from 60.9 Ų to 84.7 Ų [1]. These increases are significant for fragment-based drug discovery: the additional HBA site provided by the nitrile nitrogen enables an extra protein–ligand hydrogen-bonding interaction that the unsubstituted parent cannot participate in, while the elevated TPSA remains within the fragment-like range (typically <140 Ų) and does not compromise passive permeability [1]. The cyano group itself is a privileged substituent in kinase inhibitor design, frequently observed to engage the hinge region or solvent-exposed residues of ATP-binding pockets via hydrogen bonding.

Medicinal chemistry Fragment-based drug discovery Kinase inhibitor design

Carboxamide vs. Carboxylic Acid Form: Elimination of Activation-Step Overhead and Improved Physicochemical Profile for Direct Amide Bond Formation

5-Cyano-1-methyl-1H-pyrazole-3-carboxamide bears a primary carboxamide at the 3-position, distinguishing it from the corresponding carboxylic acid (5-cyano-1-methyl-1H-pyrazole-3-carboxylic acid, CAS 1519243-10-7) [1]. The carboxamide form is the direct product of standard amidation reactions and can be used as-is in further derivatization. In contrast, the carboxylic acid form requires activation (e.g., with HATU, EDC/HOBt, or conversion to acid chloride) before amide bond formation, introducing an additional synthetic step with associated yield loss, reagent cost, and purification burden [2]. Computed XLogP3 values differ: −0.5 for the carboxamide vs. 0.1 for the carboxylic acid, reflecting the greater hydrophilicity of the neutral amide, which may favor aqueous solubility in certain assay formats [1]. The TPSA is 84.7 Ų for the carboxamide vs. 78.9 Ų for the acid [1].

Synthetic chemistry Amide coupling Building block procurement

Regiochemical Differentiation from 5-Carboxamide Isomer: Divergent Biological Activity Profiles in COX-2/5-LOX Dual Inhibition

The regioisomer 3-cyano-1-methyl-1H-pyrazole-5-carboxamide (CAS 232281-31-1) has been reported to exhibit dual COX-2/5-LOX inhibitory activity with IC₅₀ values of 12.3 μM (COX-2) and 18.7 μM (5-LOX) in vitro [1]. In contrast, no equivalent COX-2/5-LOX activity has been documented for 5-cyano-1-methyl-1H-pyrazole-3-carboxamide. While computed physicochemical descriptors (MW 150.14, XLogP3 −0.5, TPSA 84.7 Ų) are identical for both regioisomers [2], the spatial positioning of the carboxamide group (3-position vs. 5-position) alters the vector of the hydrogen-bond-donating –CONH₂ moiety, leading to divergent target recognition [2]. This regioisomer-dependent activity outcome demonstrates that the two compounds are not interchangeable in pharmacological studies, and that the 3-carboxamide isomer offers a distinct selectivity profile that may be advantageous when COX-2/5-LOX inhibition is undesirable or off-target.

Anti-inflammatory research COX-2 inhibition 5-LOX inhibition Regioisomer selectivity

Cyano Group as a Synthetic Diversification Handle: Three Orthogonal Transformation Pathways vs. Unsubstituted Parent

The 5-cyano substituent enables at least three distinct and orthogonal synthetic transformations that are inaccessible from the unsubstituted 1-methyl-1H-pyrazole-3-carboxamide (CAS 89179-62-4): (i) catalytic hydrogenation or borane reduction to yield the corresponding 5-aminomethyl derivative; (ii) acid- or base-catalyzed hydrolysis to afford the 5-carboxylic acid or 5-carboxamide; (iii) dipolar cycloaddition with azides to form tetrazole bioisosteres [1]. This functional group richness means that a single procurement of 5-cyano-1-methyl-1H-pyrazole-3-carboxamide can serve as the entry point to an entire family of 5-substituted pyrazole-3-carboxamide derivatives, substantially reducing the number of distinct building blocks that must be sourced, inventoried, and quality-controlled in a medicinal chemistry program [2].

Synthetic methodology Building block versatility Parallel library synthesis

Fragment-Like Physicochemical Profile with Optimal Lipophilicity for CNS and Non-CNS Kinase Programs vs. Heavier Pyrazole Carboxamide Derivatives

With a molecular weight of 150.14 Da, XLogP3 of −0.5, 1 hydrogen-bond donor, 3 hydrogen-bond acceptors, and a TPSA of 84.7 Ų, 5-cyano-1-methyl-1H-pyrazole-3-carboxamide occupies a favorable position in fragment-like chemical space [1]. In comparison to more elaborate pyrazole-3-carboxamide derivatives commonly employed in kinase programs—such as N-aryl or N-heteroaryl pyrazole-3-carboxamides with molecular weights exceeding 290 Da and XLogP3 values above 2.0—this compound offers substantially greater ligand efficiency potential [2]. Its low molecular weight and balanced hydrophilicity make it suitable both as a starting fragment for structure-based optimization and as a polar cap** group in bivalent or PROTAC-type degrader molecules, where maintaining low molecular weight and controlled lipophilicity is essential for achieving favorable pharmacokinetic properties in the final conjugate [3].

Drug-likeness Fragment-based screening Physicochemical property optimization

Procurement-Driven Application Scenarios for 5-Cyano-1-methyl-1H-pyrazole-3-carboxamide


Fragment-Based Kinase Inhibitor Library Construction

With a molecular weight of 150.14 Da, XLogP3 of −0.5, and 3 hydrogen-bond acceptors [1], 5-cyano-1-methyl-1H-pyrazole-3-carboxamide is ideally suited as a core scaffold for fragment-based screening libraries targeting ATP-binding pockets of kinases. The cyano group provides a hydrogen-bond acceptor that can engage the kinase hinge region, while the carboxamide offers a donor/acceptor pair for additional interactions. Its compliance with the Rule of Three (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) [2] ensures compatibility with fragment-screening assay formats (NMR, SPR, thermal shift) and leaves ample room for subsequent fragment growth without breaching lead-like property thresholds.

Pre-Activated Building Block for Parallel Amide Library Synthesis

The pre-formed primary carboxamide at the 3-position eliminates the need for carboxylic acid activation prior to amide coupling, enabling direct use in parallel synthesis workflows [1]. In contrast to the corresponding carboxylic acid (CAS 1519243-10-7), which requires additional activation reagents (HATU, EDC, etc.) with associated reagent costs and purification steps, procuring the carboxamide form streamlines the synthesis of N-substituted pyrazole-3-carboxamide libraries by at least one synthetic operation per analog. This efficiency gain compounds in array synthesis, where a single activation step saved per compound translates to significant overall time and cost reduction.

Selective Chemical Probe Development Requiring Defined Regiochemistry

The regioisomer pair (3-carboxamide vs. 5-carboxamide) exhibits divergent biological activity: the 5-carboxamide isomer (CAS 232281-31-1) has documented COX-2 and 5-LOX dual inhibitory activity (IC₅₀ 12.3 μM and 18.7 μM, respectively) [1], whereas the target 3-carboxamide compound shows no such activity. For medicinal chemistry programs developing selective chemical probes where COX-2/5-LOX activity would constitute off-target polypharmacology, the 3-carboxamide isomer provides a cleaner starting scaffold. Procurement of the correct regioisomer is therefore essential for programs requiring a well-defined target selectivity profile, avoiding confounding pharmacological signals introduced by the regioisomer.

PROTAC Linker Attachment Point and Bivalent Degrader Design

The low molecular weight (150.14 Da), single rotatable bond, and neutral carboxamide functionality make this compound an attractive choice for incorporation as a target-protein-binding moiety in PROTAC (Proteolysis Targeting Chimera) or molecular glue degrader molecules [1]. In PROTAC design, every atom added to the target-binding warhead contributes to the overall molecular weight of the final ternary complex-forming molecule, which must remain below approximately 1,000 Da for efficient cell permeability. Starting from a fragment-sized warhead of 150 Da rather than a typical elaborated kinase inhibitor core (often >350 Da) preserves critical molecular weight budget for the linker and E3 ligase ligand components [2]. The cyano and carboxamide groups both provide synthetic attachment points compatible with common linker conjugation chemistry.

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